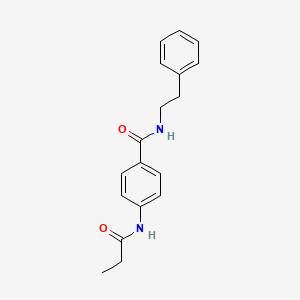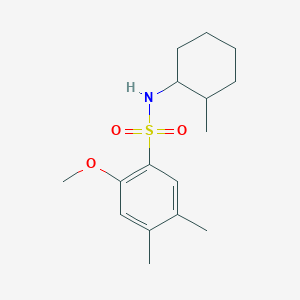
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione
概要
説明
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione is a complex organic compound with a unique structure that includes a quinoxalinedione core
準備方法
The synthesis of 6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione typically involves multiple steps. The initial step often includes the formation of the quinoxalinedione core, followed by the introduction of the benzylamino group and the nitro group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
化学反応の分析
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The benzylamino group can participate in substitution reactions, where different substituents can replace the benzyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The nitro group and the benzylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione can be compared with other quinoxalinedione derivatives, such as:
6-(methylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione: Similar structure but with a methylamino group instead of a benzylamino group.
6-(ethylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione: Contains an ethylamino group, affecting its chemical and biological properties.
6-(phenylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione: The phenylamino group provides different steric and electronic effects compared to the benzylamino group
特性
IUPAC Name |
6-(benzylamino)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-19-14-8-12(18-10-11-6-4-3-5-7-11)13(21(24)25)9-15(14)20(2)17(23)16(19)22/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPUDFAHFGYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NCC3=CC=CC=C3)[N+](=O)[O-])N(C(=O)C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[4-(4-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B4234579.png)



![3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4234629.png)
![N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4234636.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4234642.png)

![1-Phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride](/img/structure/B4234655.png)

